molecular formula C18H15N3O2S B5756522 3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE

3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE

Cat. No.: B5756522
M. Wt: 337.4 g/mol
InChI Key: NDAJAVSUZXDXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound featuring a thiazole ring, which is known for its versatile biological activities. The thiazole moiety is a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound’s unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the reaction of 3-methylbenzoic acid with thiazole derivatives under specific conditions. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include thionyl chloride, ammonia, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis in large reactors, ensuring high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow techniques and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives and modified benzamide compounds, which may exhibit different biological activities .

Scientific Research Applications

3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE stands out due to its unique combination of the thiazole and benzamide moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-methyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-4-2-5-13(10-12)16(22)20-15-7-3-6-14(11-15)17(23)21-18-19-8-9-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJAVSUZXDXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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